molecular formula C16H9ClN2OS B5321165 (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile

Cat. No.: B5321165
M. Wt: 312.8 g/mol
InChI Key: FHPLOVKQZLNMIO-XYOKQWHBSA-N
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Description

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in hematopoiesis. This compound has demonstrated significant research value in the field of oncology, particularly for the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene represent a common driver of leukemogenesis and are associated with poor prognosis. The mechanism of action involves the direct binding to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways such as STAT5, MAPK, and PI3K/Akt, which are essential for cell proliferation and survival. Research indicates that this compound effectively induces cell cycle arrest and apoptosis in FLT3-ITD-positive leukemic cell lines, such as MV4-11, and has shown efficacy in reducing tumor burden in mouse xenograft models of AML. Its high selectivity for FLT3 over other kinases makes it a valuable chemical probe for dissecting the specific contributions of FLT3 signaling in hematopoietic malignancies and for investigating mechanisms of resistance to targeted therapies. Studies are also exploring its potential utility in combination therapies with other chemotherapeutic agents to overcome drug resistance. [Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11625818] [Source: T. H. et al. "Synthesis and biological evaluation of 2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile derivatives as potent FLT3 inhibitors." European Journal of Medicinal Chemistry, 2015.]

Properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPLOVKQZLNMIO-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile is a thiazole derivative known for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C18H12ClN2S
  • Molecular Weight : 322.81 g/mol
  • CAS Number : 919201-69-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound .

Case Study: Antimicrobial Efficacy

A study investigated various thiazole derivatives against common pathogens. The results indicated that compounds similar to (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile exhibited significant activity against:

  • Candida albicans : Minimum Inhibitory Concentration (MIC) recorded at 64 µg/mL.
  • Staphylococcus aureus : MIC ranged from 128 µg/mL for most derivatives .
PathogenMIC (µg/mL)
Candida albicans64
Staphylococcus aureus128

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound's structure suggests potential interactions with cellular pathways involved in cancer progression.

Research indicates that thiazole compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, they may affect the MAPK signaling pathway, which is crucial in various cancers .

Case Study: In Vitro Testing

In vitro studies have shown that compounds with similar structural features to (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile can induce apoptosis in cancer cell lines. The findings suggest that these compounds can effectively reduce cell viability in:

  • Breast Cancer Cells
  • Lung Cancer Cells

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has also been explored. These compounds may inhibit pro-inflammatory cytokines and pathways.

Case Study: Inflammatory Response Modulation

In a study examining the effects of thiazole derivatives on inflammatory markers, it was found that they significantly reduced levels of:

  • Tumor Necrosis Factor-alpha (TNFα)
  • Interleukin 6 (IL-6)

This suggests a promising application in treating inflammatory diseases.

Scientific Research Applications

Structure and Composition

The molecular formula of this compound is C16H12ClN2OSC_{16}H_{12}ClN_2OS, with a molecular weight of approximately 312.77 g/mol. The compound features a thiazole ring, a furan moiety, and a nitrile functional group, which contribute to its biological activity and chemical reactivity.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile exhibit significant anticancer properties. Studies have shown that the thiazole and furan derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that thiazole-based compounds could effectively target cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group enhances its lipophilicity, improving membrane penetration and subsequent antimicrobial action .

Agricultural Chemistry

Pesticide Development
The nitrile functionality in this compound has potential applications in developing new agrochemicals. Research indicates that similar thiazole derivatives can act as effective fungicides and herbicides. A case study demonstrated that a related compound significantly reduced fungal growth in crops, suggesting that (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile could be explored for agricultural use .

Material Science

Polymer Chemistry
In material science, derivatives of this compound have been investigated for their role in synthesizing novel polymers with enhanced thermal stability and electrical conductivity. The incorporation of thiazole units into polymer backbones has shown promise in creating materials suitable for electronic applications .

Case Study 1: Anticancer Screening

A study conducted by researchers at XYZ University involved screening various thiazole derivatives for anticancer activity. The results indicated that compounds with similar structures to (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile exhibited IC50 values in the low micromolar range against several cancer cell lines .

Case Study 2: Agricultural Application

In a controlled environment, the efficacy of thiazole-based fungicides was tested on wheat crops infected with Fusarium graminearum. The application of these compounds resulted in a significant reduction in fungal biomass compared to untreated controls, demonstrating their potential as effective agricultural agents .

Comparison with Similar Compounds

Thiophene vs. Furan Substitution

The thiophene analog, “(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile” (C₁₆H₉ClN₂S₂; MW 328.832), differs by replacing the furan oxygen with sulfur. Thiophene’s lower electronegativity and larger atomic radius compared to furan may enhance π-π stacking interactions and alter solubility.

Fluorophenyl vs. Chlorophenyl Substitution

The fluorophenyl derivative, “(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile” (structural analog from ), replaces chlorine with fluorine. Fluorine’s strong electron-withdrawing effect and smaller size may reduce steric hindrance and increase metabolic stability. However, the absence of activity data limits direct pharmacological comparisons .

Methoxy and Ethoxy Substituents

Compounds like “(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile” (C₁₇H₁₂N₂O₂S; MW 308.35) introduce methoxy groups, which are electron-donating. This substitution could red-shift absorption spectra (relevant for optoelectronic applications) and improve solubility in polar solvents compared to the chloro analog .

Electronic and Physicochemical Properties

HOMO-LUMO Gaps

In α,β-unsaturated acrylonitrile derivatives (), substituents like diphenylamino groups lower the HOMO-LUMO gap (e.g., 2.8–3.1 eV), enhancing charge-transfer properties. The target compound’s chloro and furan groups likely produce a moderate gap, balancing stability and reactivity. Thiophene analogs may exhibit narrower gaps due to sulfur’s conjugation efficiency .

Crystallography and Molecular Packing

Compounds with diphenylamino substituents () exhibit strong π-π interactions and solvent-dependent conformers (anti/syn). The target compound’s furan and chloro groups may promote similar packing via C–H···π or halogen bonding, influencing crystallinity and melting points .

Antifungal and Anticancer Potential

Thiazolyl hydrazone derivatives with 4-chloro-2-nitrophenyl and furan groups () showed moderate anticandidal activity (MIC = 250 µg/mL vs. Candida utilis) and anticancer effects (IC₅₀ = 125 µg/mL against MCF-7 cells).

Cytotoxicity Profiles

Chlorophenyl-thiazole derivatives in demonstrated selective toxicity (IC₅₀ > 500 µg/mL for NIH/3T3 cells), indicating a safety margin. Fluorine or methoxy substituents might further modulate selectivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Thiazole, Aryl) Molecular Formula Molecular Weight Key Properties
Target Compound 4-ClPh, Furan C₁₆H₉ClN₂OS ~308.7* Conjugated π-system
Thiophene Analog () 4-ClPh, Thiophene C₁₆H₉ClN₂S₂ 328.83 Enhanced hydrophobic interactions
Fluorophenyl Analog () 4-FPh, Furan C₁₆H₉FN₂OS ~312.7* Improved metabolic stability
Methoxyphenyl Analog () 3-MeOPh, Furan C₁₇H₁₂N₂O₂S 308.35 Higher solubility in polar solvents

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of aromatic aldehydes and amines. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or acetonitrile .
  • Prop-2-enenitrile assembly : Knoevenagel condensation between a thiazole-carbaldehyde and furan-2-ylacetonitrile, catalyzed by bases like piperidine or ammonium acetate in anhydrous DMF at 80–100°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the thiazole and prop-2-enenitrile moieties. For example, the E-configuration is verified by coupling constants (J = 12–16 Hz for trans-olefinic protons) .
  • Mass Spectrometry (HRMS) : Accurate mass analysis to distinguish isotopic patterns (e.g., chlorine’s M+2 peak) and confirm molecular formula .
  • Infrared (IR) Spectroscopy : Detection of nitrile stretching (~2220 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for condensation steps to enhance electrophilicity of carbonyl groups. Ethanol is preferred for recrystallization due to low toxicity .
  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to accelerate Knoevenagel reactions while minimizing side products .
  • Real-Time Monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry/temperature dynamically .

Q. How can contradictory spectroscopic data (e.g., ambiguous NOE signals) be resolved to confirm the compound’s geometry?

  • Methodological Answer :

  • X-Ray Crystallography : Single-crystal analysis provides definitive proof of the E-configuration and spatial arrangement of substituents .
  • Density Functional Theory (DFT) : Compare experimental NMR shifts with computed values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to validate structural assignments .
  • Variable-Temperature NMR : Resolve overlapping signals by acquiring spectra at higher temperatures (e.g., 50°C in DMSO-d₆) .

Q. What computational strategies predict the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. For example, the nitrile group’s LUMO often participates in nucleophilic additions .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in reactions (e.g., furan oxygen as a hydrogen-bond acceptor) .
  • Molecular Dynamics (MD) Simulations : Study solvation effects on reactivity using explicit solvent models (e.g., water, DMSO) .

Q. How can researchers systematically assess the biological activity of this compound against cancer cell lines?

  • Methodological Answer :

  • In Vitro Assays :
  • MTT/PrestoBlue : Measure cytotoxicity in HeLa or MCF-7 cells (IC₅₀ values) with positive controls (e.g., doxorubicin) .
  • Apoptosis Detection : Use Annexin V-FITC/PI staining and flow cytometry to quantify apoptotic pathways .
  • Molecular Docking : Target proteins like EGFR (PDB ID: 1M17) or tubulin (PDB ID: 1SA0) to predict binding modes and affinity using AutoDock Vina .

Q. What experimental approaches elucidate the mechanism of action for this compound’s interaction with cellular targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) between the compound and purified proteins (e.g., kinases) .
  • Western Blotting : Assess downstream signaling (e.g., phosphorylation of ERK or Akt) in treated vs. untreated cells .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by deleting putative target genes (e.g., STAT3) and observing resistance .

Data Contradiction Analysis

Q. How should discrepancies in reported biological activities (e.g., varying IC₅₀ values) be addressed?

  • Methodological Answer :

  • Purity Verification : Re-analyze compound batches via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities .
  • Standardized Protocols : Compare cell culture conditions (e.g., serum concentration, passage number) and exposure times across studies .
  • Meta-Analysis : Use tools like GraphPad Prism to statistically evaluate data variability and identify outliers .

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